C15H18FN5O2
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Overview
Description
The compound with the molecular formula C15H18FN5O2 N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the following steps:
Starting Materials: The synthesis begins with , , and .
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves:
Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways by inhibiting specific enzymes or binding to receptor sites, thereby altering cellular responses.
Comparison with Similar Compounds
N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: can be compared with similar compounds such as:
N-(4-chlorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
N-(4-bromophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: Bromine substitution results in distinct chemical properties and applications.
N-(4-methylphenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: The methyl group affects the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine lies in its specific fluorine substitution, which imparts unique chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound with the molecular formula C15H18FN5O2, known as 4-amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)cinnoline-3-carboxamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Property | Value |
---|---|
Molecular Formula | This compound |
Molecular Weight | 319.33 g/mol |
IUPAC Name | 4-amino-7-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide |
CAS Number | 187231-63-6 |
Canonical SMILES | C1COCCN1CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition disrupts critical cellular pathways, leading to therapeutic effects in various conditions.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.
- Antimicrobial Activity : Molecular docking studies indicate potential antibacterial properties through interactions with bacterial enzymes like tyrosyl-tRNA synthetase, which is crucial for protein synthesis in bacteria .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit pathways involved in tumor growth and metastasis. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for new cancer therapies .
2. Antimicrobial Activity
The compound has been evaluated for antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies reveal that it can achieve minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against certain bacterial strains .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers assessed the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.
Case Study 2: Antibacterial Mechanism
A molecular docking study focused on the interaction of this compound with tyrosyl-tRNA synthetase highlighted its binding affinity and potential as a novel antibacterial agent. This study provides a mechanistic understanding of how the compound disrupts bacterial protein synthesis, supporting its development as an antibiotic .
Research Findings
Recent studies have expanded on the biological activity of this compound:
- In Vitro Studies : Various assays have confirmed its role as an enzyme inhibitor and its potential in modulating cellular pathways related to cancer and infection control .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the molecular structure can enhance or diminish biological activity, guiding future synthetic efforts to optimize efficacy .
Properties
Molecular Formula |
C15H18FN5O2 |
---|---|
Molecular Weight |
319.33 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H18FN5O2/c1-15(2)8-11(5-6-23-15)18-14(22)12-7-10(16)3-4-13(12)21-9-17-19-20-21/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22) |
InChI Key |
ZTCJAKMKJAKAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)C |
Origin of Product |
United States |
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